An In-depth Technical Guide to Benzyl 4-chloropiperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-chloropiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-chloropiperidine-1-carboxylate (CAS No. 885274-98-6), a heterocyclic building block with significant potential in medicinal chemistry and drug development. Given the limited availability of publicly accessible experimental data for this specific compound, this document synthesizes known information with data from structurally analogous compounds to offer a robust resource for researchers. It covers physicochemical properties, detailed protocols for analytical and spectroscopic characterization, a plausible synthetic outline, and essential safety and handling guidelines. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction and Scientific Context
Benzyl 4-chloropiperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine core, a common scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, making it a valuable intermediate for introducing the piperidine moiety into a larger molecular framework. The benzyl carbamate protecting group offers stability under a range of reaction conditions and can be readily removed, facilitating multi-step synthetic sequences.
The strategic importance of this compound lies in its potential as a precursor for a diverse array of more complex molecules, particularly in the synthesis of novel therapeutic agents. The piperidine ring is a privileged structure in drug discovery, appearing in compounds targeting a wide range of receptors and enzymes. The ability to functionalize the 4-position is a key step in the development of new chemical entities with tailored pharmacological profiles.
This guide addresses the current information gap by providing a consolidated technical overview, including predictive data and comparative analysis with closely related analogues, to support its application in research and development.
Physicochemical Properties
Direct experimental data for Benzyl 4-chloropiperidine-1-carboxylate is not extensively reported. However, its fundamental properties can be established, and others can be reliably inferred from computational models and comparison with structurally similar compounds.
Properties of Benzyl 4-chloropiperidine-1-carboxylate
The following table summarizes the known and computationally predicted properties for the target compound.
| Property | Value | Source |
| CAS Number | 885274-98-6 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [1] |
| Molecular Weight | 253.73 g/mol | [1] |
| Canonical SMILES | C1CN(CCC1Cl)C(=O)OCC2=CC=CC=C2 | [1] |
| InChIKey | WBXRYRJOZBTWAL-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| XLogP3-AA (Predicted) | 2.8 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Comparative Analysis with Structural Analogues
To provide a practical understanding of the expected physical state and properties, a comparison with two key analogues is presented below. The choice of analogues is based on the presence of the core 4-chloropiperidine with a different carbamate group (tert-Butyl 4-chloropiperidine-1-carboxylate) and the same benzyl carbamate group with a different substituent at the 4-position (Benzyl 4-hydroxy-1-piperidinecarboxylate).
| Property | Benzyl 4-chloropiperidine-1-carboxylate (Predicted/Inferred) | tert-Butyl 4-chloropiperidine-1-carboxylate | Benzyl 4-hydroxy-1-piperidinecarboxylate |
| Physical State | Likely a solid or high-boiling liquid | Solid | Solid |
| Boiling Point | Not available | Not available | 167 °C / 0.2 mmHg |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | 1.554 g/mL at 25 °C |
Causality behind Comparison:
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tert-Butyl 4-chloropiperidine-1-carboxylate shares the critical 4-chloropiperidine core, suggesting that its reactivity and the influence of the chlorine atom on the piperidine ring conformation will be similar.
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Benzyl 4-hydroxy-1-piperidinecarboxylate possesses the same benzyl carbamate protecting group, which will dictate its thermal stability and compatibility with various deprotection strategies. Its boiling point suggests that the title compound will also be a high-boiling substance. The replacement of the hydroxyl group with a chlorine atom is expected to decrease the polarity and eliminate hydrogen bonding capability, likely resulting in a lower boiling point and melting point compared to the hydroxy analogue.
Analytical and Spectroscopic Characterization
The following protocols are presented as standardized, best-practice methodologies for the characterization of Benzyl 4-chloropiperidine-1-carboxylate.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. This technique is essential for determining the purity of the compound and identifying any potential impurities from the synthesis.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
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Instrumentation:
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HPLC System: Agilent 1260 Infinity II or equivalent.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 30 °C.
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Gradient Program: Start at 30% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
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Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Plausible synthetic route.
Rationale: The hydroxyl group at the 4-position can be converted to a chlorine atom using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction is typically performed in an inert solvent. The benzyl carbamate is generally stable to these conditions, making this a viable synthetic strategy.
Safe Handling and Storage
In the absence of a specific Safety Data Sheet (SDS) for Benzyl 4-chloropiperidine-1-carboxylate, a precautionary approach based on the known hazards of structurally related compounds is imperative.
5.1. Hazard Assessment:
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Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is classified as causing severe skin burns and eye damage. [2]* Benzyl 4-hydroxy-1-piperidinecarboxylate is known to cause skin and eye irritation and may cause respiratory irritation. * Organic compounds containing chlorine can be harmful if ingested, inhaled, or absorbed through the skin. They may also release hazardous decomposition products like hydrogen chloride upon combustion. 5.2. Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
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Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
5.3. Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
5.4. Disposal:
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Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Benzyl 4-chloropiperidine-1-carboxylate is a valuable building block for synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its properties and characterization based on chemical principles and data from close analogues. The detailed protocols and safety recommendations herein are intended to facilitate its effective and safe use in the laboratory. As with any lesser-known chemical, researchers are urged to exercise caution and perform thorough characterization to validate its identity and purity before use in further applications.
References
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PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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